3-bromo-2-fluoro-4-methylaniline hydrochloride
Description
Significance of Halogenated Anilines in Contemporary Chemical Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the aniline (B41778) scaffold imparts a range of desirable characteristics. Halogens can significantly alter the lipophilicity, metabolic stability, and binding affinity of drug candidates, making halogenated anilines a frequent motif in medicinal chemistry. nih.govumich.edu The presence of a halogen atom also provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular frameworks. acs.org
The specific type of halogen and its position on the aromatic ring can have profound effects on the molecule's properties. For instance, fluorine, the most electronegative element, can enhance metabolic stability and binding affinity, while bromine can serve as a versatile synthetic intermediate for introducing further molecular diversity. nih.gov This ability to fine-tune molecular properties has solidified the importance of halogenated anilines in modern drug discovery and development. acs.orgcresset-group.com
Contextualizing 3-bromo-2-fluoro-4-methylaniline (B12329254) Hydrochloride within Aromatic Synthetic Methodologies
3-bromo-2-fluoro-4-methylaniline hydrochloride emerges as a noteworthy compound due to its specific polysubstituted pattern. The presence of three different substituents—a bromine atom, a fluorine atom, and a methyl group—on the aniline ring offers a unique combination of steric and electronic features. The hydrochloride salt form suggests its potential use in aqueous media and as a stable precursor in various synthetic applications.
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure is indicative of its role as a specialized building block in organic synthesis. The combination of a bromine atom, which can participate in cross-coupling reactions, and a fluorine atom, which can influence biological activity, makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical agents or other functional organic materials. guidechem.com
The synthesis of such a polysubstituted aniline requires careful strategic planning to control the regioselectivity of the halogenation and other substitution reactions. A plausible, though not explicitly documented, synthetic approach could involve a multi-step sequence starting from a simpler substituted aniline or benzene (B151609) derivative. For instance, a potential route could be analogous to the synthesis of structurally similar compounds, such as 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. google.com This would likely involve the strategic introduction of the bromo, fluoro, and amino functionalities onto the toluene (B28343) scaffold, followed by the formation of the hydrochloride salt.
Below are the key identifiers for this compound:
| Property | Value |
| CAS Number | 2639436-65-8 |
| Molecular Formula | C7H8BrClFN |
| Molecular Weight | 240.50 g/mol |
Data sourced from ChemSrc. chemsrc.com
Structure
3D Structure of Parent
Properties
CAS No. |
2639436-65-8 |
|---|---|
Molecular Formula |
C7H8BrClFN |
Molecular Weight |
240.50 g/mol |
IUPAC Name |
3-bromo-2-fluoro-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H |
InChI Key |
WBDJXQDFYRBJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies for 3 Bromo 2 Fluoro 4 Methylaniline Hydrochloride
Precursor Synthesis and Halogenation Approaches
A common and logical approach to the synthesis of 3-bromo-2-fluoro-4-methylaniline (B12329254) hydrochloride involves the sequential introduction of the required functional groups onto a suitable aromatic precursor. The starting material of choice is often a commercially available substituted aniline (B41778) or a related aromatic compound that facilitates the regioselective introduction of the remaining substituents.
Regioselective Bromination Methodologies
The introduction of a bromine atom at a specific position on an aromatic ring is a critical step in the synthesis of 3-bromo-2-fluoro-4-methylaniline. The regioselectivity of bromination is governed by the directing effects of the substituents already present on the ring. In the case of a precursor such as 2-fluoro-4-methylaniline (B1213500), the amino group is a powerful ortho-, para-director, the fluorine atom is a deactivating ortho-, para-director, and the methyl group is an activating ortho-, para-director.
To achieve bromination at the C3 position, which is meta to the strongly activating amino group, it is often necessary to modulate the directing effect of the amine. This is typically accomplished by protecting the amino group, most commonly as an acetanilide. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which can alter the regiochemical outcome of electrophilic substitution.
The bromination of N-(2-fluoro-4-methylphenyl)acetamide (the protected form of 2-fluoro-4-methylaniline) can be carried out using various brominating agents. N-Bromosuccinimide (NBS) is a common choice for regioselective brominations under mild conditions. The reaction is typically performed in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent. The directing effects of the N-acetyl, fluoro, and methyl groups would collectively influence the position of bromination, with the C3 position being a plausible target due to the combined directing influences and steric considerations.
Following successful bromination, the N-acetyl protecting group can be readily removed by acid or base hydrolysis to yield the desired 3-bromo-2-fluoro-4-methylaniline.
Table 1: Comparison of Brominating Agents for Aromatic Amines
| Brominating Agent | Typical Conditions | Selectivity |
| Bromine (Br₂) | Acetic acid or other polar solvents | Often leads to polybromination in activated rings |
| N-Bromosuccinimide (NBS) | Acetonitrile, CCl₄, often with a radical initiator or acid catalyst | Generally provides better regioselectivity and milder reaction conditions |
| Copper(II) Bromide (CuBr₂) | Ionic liquids or aqueous HCl | Can offer high para-selectivity in some anilines |
Introduction of Fluorine Substituents in Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, although it is often more practical to start with a commercially available fluorinated precursor. The Balz-Schiemann reaction is a classic method for introducing fluorine, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is generally applicable for the synthesis of a wide range of fluoroaromatic compounds.
Nucleophilic aromatic substitution (SNAr) reactions can also be employed to introduce fluorine, particularly on rings activated by electron-withdrawing groups. Reagents such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF) can displace a suitable leaving group, such as a nitro or chloro group, at an activated position.
For the synthesis of 3-bromo-2-fluoro-4-methylaniline, a plausible route could start from a precursor that already contains the fluorine atom, such as 2-fluoro-4-methylaniline or a related fluorinated nitrobenzene (B124822).
Methylation Techniques on Anilines
While the target molecule contains a methyl group on the aromatic ring (C4 position), which is typically incorporated in the starting material (e.g., p-toluidine (B81030) derivatives), it is worth noting the methods for N-methylation of anilines, as these are common transformations in organic synthesis.
N-methylation of anilines can be achieved through various methods, including reductive amination with formaldehyde, or reaction with methylating agents such as methyl iodide or dimethyl sulfate. More modern and selective methods involve the use of catalysts. For instance, copper(II)-promoted coupling of anilines with methylboronic acid offers a selective monomethylation pathway. researchgate.net Ruthenium complexes have also been shown to catalyze the N-methylation of anilines using methanol (B129727) as the methyl source under mild conditions. google.com
Amination Routes to Aniline Precursors
An alternative synthetic strategy involves the formation of the aniline functionality at a later stage of the synthesis. This is often achieved by the reduction of a corresponding nitroaromatic compound.
Reduction of Nitroaromatic Compounds
The reduction of a nitro group to an amino group is one of the most common and reliable transformations in aromatic chemistry. This method is particularly useful if the desired substitution pattern can be more easily achieved on a nitroaromatic precursor. For the synthesis of 3-bromo-2-fluoro-4-methylaniline, the corresponding precursor would be 3-bromo-2-fluoro-4-methylnitrobenzene.
The synthesis of this nitroaromatic precursor could potentially be achieved by the nitration of 1-bromo-2-fluoro-4-methylbenzene. The regioselectivity of this nitration would be directed by the existing substituents.
Once the desired nitroaromatic compound is obtained, its reduction to the aniline can be accomplished using a variety of reducing agents.
Table 2: Common Reagents for the Reduction of Nitroaromatic Compounds
| Reducing Agent | Typical Conditions | Notes |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, ethanol (B145695) | A classic and effective method. |
| Iron (Fe) powder | Acetic acid or ammonium (B1175870) chloride solution | A cost-effective and widely used industrial method. |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Pressurized hydrogen gas, various solvents | Generally clean and high-yielding, but may not be compatible with all functional groups. |
For example, the reduction of a bromo-nitroaromatic compound with stannous dichloride hydrate (B1144303) in ethanol is a reported method for the synthesis of bromo-anilines. google.com
Alternative Amination Reactions
In some synthetic designs, it may be advantageous to introduce the amino group through a carbon-nitrogen bond-forming reaction on a pre-functionalized aromatic ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of anilines from aryl halides or triflates. This reaction is known for its broad substrate scope and functional group tolerance.
For the synthesis of 3-bromo-2-fluoro-4-methylaniline, one could envision a scenario where the amino group is introduced by reacting a suitable ammonia (B1221849) equivalent with a 1,3-dibromo-2-fluoro-4-methylbenzene (B13637357) precursor under Buchwald-Hartwig conditions. However, achieving regioselectivity in such a reaction could be challenging.
Finally, the synthesized 3-bromo-2-fluoro-4-methylaniline can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or diethyl ether. This process involves the protonation of the basic amino group by HCl, leading to the precipitation of the stable and crystalline hydrochloride salt.
Conversion to Hydrochloride Salts
The transformation of the free base, 3-bromo-2-fluoro-4-methylaniline, into its hydrochloride salt is a standard acid-base reaction crucial for improving the compound's stability and handling characteristics. The lone pair of electrons on the aniline's nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from a strong acid.
The most common method for this conversion involves dissolving the purified 3-bromo-2-fluoro-4-methylaniline free base in a suitable organic solvent. Solvents such as diethyl ether, ethyl acetate (B1210297), or methanol are often employed. A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent (like ethereal HCl or methanolic HCl), is then added to the aniline solution. google.com The addition is typically performed at a controlled temperature, often cooled in an ice bath, to manage the exothermic nature of the reaction.
Upon addition of the acid, the hydrochloride salt, being significantly less soluble in the nonpolar organic solvent than the free base, precipitates out of the solution as a solid. researchgate.net The general reaction is as follows:
C₇H₇BrFN + HCl → [C₇H₈BrFN]⁺Cl⁻
The resulting solid salt is then collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under a vacuum to yield the final 3-bromo-2-fluoro-4-methylaniline hydrochloride product. A patent for a similar compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, describes dissolving the parent aniline in an organic solvent and reacting it with an organic solvent of hydrogen chloride to obtain the target product. google.com
Purification and Isolation Methodologies for Substituted Anilines
The purity of the final hydrochloride salt is contingent on the purity of the aniline free base from which it was formed. Several methodologies are employed to purify substituted anilines and their salts, ensuring the removal of starting materials, reagents, and byproducts from the reaction mixture.
Acid-Base Extraction: This is a fundamental and powerful technique for separating anilines from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with an aqueous acid solution, typically 1-2 M hydrochloric acid. researchgate.net The basic aniline is protonated to form its water-soluble hydrochloride salt and partitions into the aqueous layer, leaving non-basic organic impurities behind in the organic phase. The aqueous layer is then separated, and the aniline free base can be regenerated by adding a base (like sodium hydroxide (B78521) or sodium bicarbonate) and extracted back into an organic solvent. researchgate.net
Recrystallization: This is the most common method for purifying solid organic compounds, including aniline hydrochloride salts. google.com The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent system. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. For aniline hydrochlorides, alcohols like ethanol or isopropanol, sometimes mixed with a less polar co-solvent like diethyl ether or hexanes, are effective. reddit.com
Column Chromatography: For complex mixtures or when high purity is required, silica (B1680970) gel column chromatography is often used to purify the aniline free base before salt formation. A solvent system (mobile phase) of appropriate polarity, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used to elute the components of the mixture down a column packed with silica gel. beilstein-journals.org The separation is based on the differential adsorption of the compounds to the silica gel stationary phase.
Distillation/Sublimation: For aniline bases that are thermally stable, distillation under reduced pressure can be an effective purification method. lookchem.com For the corresponding hydrochloride salts, which often have high melting points and can decompose upon heating, sublimation under vacuum can be a viable purification technique. google.com A patent from 1932 describes a method for purifying aniline hydrochloride by vaporizing the compound in the presence of excess gaseous hydrogen chloride to prevent decomposition. google.com
Table 1: Summary of Purification Methodologies for Substituted Anilines
| Methodology | Principle of Separation | Typical Solvents/Reagents | Applicability |
| Acid-Base Extraction | Differential solubility of the amine and its protonated salt form between aqueous and organic phases. researchgate.net | Aqueous HCl, NaOH; Diethyl ether, Ethyl acetate. | Separating basic anilines from neutral or acidic impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. google.com | Ethanol, Methanol, Isopropanol, Water, Ethyl acetate/Hexanes. | Purification of solid aniline free bases or their hydrochloride salts. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). beilstein-journals.org | Hexanes/Ethyl acetate, Dichloromethane/Methanol. | Purification of the free base form; effective for complex mixtures. |
| Distillation/Sublimation | Separation based on differences in boiling points (distillation) or vapor pressures (sublimation). google.comlookchem.com | N/A | Purification of thermally stable free bases (distillation) or salts (sublimation). |
Comparative Analysis of Synthetic Efficiency and Selectivity
The synthesis of polysubstituted anilines like the target compound often involves a multi-step sequence, typically starting from a less substituted precursor. The order of reactions (e.g., nitration, reduction, halogenation) significantly impacts selectivity due to the directing effects of the substituents already on the ring. The amino group (-NH₂) is a strong activating, ortho-, para-director, while halogens are deactivating, ortho-, para-directors.
Route A: Bromination of 2-fluoro-4-methylaniline: One plausible route begins with 2-fluoro-4-methylaniline. The amino group is a powerful activating group and will direct electrophilic substitution to the positions ortho and para to it (positions 3, 5, and 6). The fluorine at position 2 and the methyl group at position 4 provide steric hindrance. Bromination would likely occur at position 3 or 5. Controlling the reaction conditions (e.g., using a milder brominating agent like N-Bromosuccinimide (NBS) and controlling the temperature) is crucial to achieve mono-bromination at the desired C-3 position and avoid poly-bromination. nih.gov
Route B: Reduction of a Nitro Precursor: An alternative strategy involves the reduction of a nitro-aromatic precursor, such as 2-bromo-1-fluoro-5-methyl-3-nitrobenzene. The synthesis of this precursor would require a carefully planned sequence of nitration and halogenation reactions on a simpler starting material. The reduction of the nitro group to an amine is the final step and is typically high-yielding, often accomplished with reagents like tin(II) chloride or catalytic hydrogenation. guidechem.com This route can offer better control over regioselectivity, as the directing effects of a nitro group (meta-directing) are different from those of an amino group. A Russian patent describes a method for preparing 3-bromo-4-methylaniline (B27599) by first brominating 4-nitrotoluene (B166481) and then reducing the resulting 2-bromo-4-nitrotoluene (B188816) with iron. google.com This highlights the common strategy of installing halogens before reducing a nitro group to control the final substitution pattern.
The choice between these routes depends on factors such as the availability of starting materials, reagent costs, and the ease of separation of the desired product from isomeric byproducts. Classical methods of electrophilic halogenation on electron-rich aniline substrates can be complicated, often compromising regioselectivity. nih.gov Therefore, multi-step routes that install substituents in a controlled manner before the final reduction to the aniline are often preferred for achieving high selectivity.
Table 2: Comparative Analysis of Hypothetical Synthetic Routes
| Parameter | Route A: Late-Stage Bromination | Route B: Nitro-Precursor Reduction |
| Starting Material | 2-fluoro-4-methylaniline | A substituted nitrobenzene (e.g., 1-fluoro-4-methyl-2-nitrobenzene) |
| Key Transformation | Electrophilic bromination of a highly activated aniline ring. | Reduction of a nitro group to an amine. guidechem.com |
| Potential Yield | Moderate to High | High (nitro reduction is typically efficient). guidechem.com |
| Selectivity Challenge | Controlling regioselectivity to favor 3-bromo isomer over others; risk of poly-bromination. nih.gov | Achieving the correct substitution pattern on the nitro-aromatic precursor. |
| Number of Steps | Potentially fewer steps. | Potentially more steps to synthesize the precursor. |
| Advantages | More direct if starting material is available. | Generally offers better control over regioselectivity. nih.gov |
| Disadvantages | Potential for isomeric mixture formation, requiring difficult purification. | Longer overall sequence. |
Reactivity and Transformation of 3 Bromo 2 Fluoro 4 Methylaniline Hydrochloride
Reactions Involving the Aromatic Amino Group
The primary amino group is the most reactive site on the 3-bromo-2-fluoro-4-methylaniline (B12329254) molecule. Its lone pair of electrons makes it nucleophilic and basic, and it can be readily converted into other functional groups. The hydrochloride form requires neutralization or direct use in acidic media for reactions such as diazotization.
Diazotization is a cornerstone reaction for aromatic amines, converting them into highly versatile aryl diazonium salts. libretexts.org This process involves treating the primary arylamine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. libretexts.org
The reaction of 3-bromo-2-fluoro-4-methylaniline hydrochloride with a cold aqueous solution of sodium nitrite (NaNO₂) and a strong acid leads to the formation of the corresponding 3-bromo-2-fluoro-4-methylbenzenediazonium salt. The presence of the hydrochloride in the starting material provides the necessary acidic conditions. This diazonium salt is a key intermediate, as the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be substituted by a wide array of nucleophiles. libretexts.org
Table 1: General Diazotization Reaction
| Reactant | Reagents | Product |
| This compound | NaNO₂, HCl (aq) | 3-Bromo-2-fluoro-4-methylbenzenediazonium chloride |
| 0-5 °C |
The Sandmeyer reaction is a powerful method for replacing the diazonio group with various substituents, notably halides and cyano groups, using copper(I) salts as catalysts or reagents. wikipedia.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Halogen Introduction: Treating the 3-bromo-2-fluoro-4-methylbenzenediazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields 1-bromo-2-chloro-3-fluoro-5-methylbenzene and 1,2-dibromo-3-fluoro-5-methylbenzene, respectively. libretexts.orgnih.gov
Cyano Introduction: Reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming 2-bromo-3-fluoro-5-methylbenzonitrile. This nitrile can be further hydrolyzed to a carboxylic acid, offering another pathway for functional group manipulation. libretexts.orgwikipedia.org
Hydroxyl Introduction: While not a classic Sandmeyer reaction, the diazonio group can also be replaced by a hydroxyl group to form a phenol. This is typically achieved by heating the diazonium salt solution with copper(I) oxide in the presence of copper(II) nitrate. libretexts.org This would yield 3-bromo-2-fluoro-4-methylphenol.
Table 2: Sandmeyer-Type Reactions of 3-Bromo-2-fluoro-4-methylbenzenediazonium Salt
| Reagent | Product | Functional Group Introduced |
| Copper(I) Chloride (CuCl) | 1-Bromo-2-chloro-3-fluoro-5-methylbenzene | Chloro (-Cl) |
| Copper(I) Bromide (CuBr) | 1,2-Dibromo-3-fluoro-5-methylbenzene | Bromo (-Br) |
| Copper(I) Cyanide (CuCN) | 2-Bromo-3-fluoro-5-methylbenzonitrile | Cyano (-CN) |
| Copper(I) Oxide (Cu₂O), Copper(II) Nitrate, H₂O | 3-Bromo-2-fluoro-4-methylphenol | Hydroxyl (-OH) |
Dediazonation, or deamination, is the process of replacing the diazonio group with a hydrogen atom. This transformation is effectively a removal of the original amino group. The most common reagent for this purpose is hypophosphorous acid (H₃PO₂). libretexts.org Treating the 3-bromo-2-fluoro-4-methylbenzenediazonium salt with H₃PO₂ would result in the formation of 2-bromo-1-fluoro-3-methylbenzene. This reaction is synthetically useful when an amino group is used to direct other substituents to specific positions on the aromatic ring and is subsequently removed. libretexts.org
The reactivity of the amino group can be modulated through acylation. This involves treating the aniline (B41778) with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an amide.
Acylation converts the strongly activating and ortho-, para-directing amino group into a moderately activating acetamido group (-NHCOCH₃). libretexts.org This transformation is crucial for several reasons:
It reduces the basicity of the nitrogen, preventing it from reacting with Lewis acid catalysts used in reactions like Friedel-Crafts alkylations and acylations. libretexts.org
The bulkier amide group can favor para-substitution over ortho-substitution.
It lowers the activating nature of the group, which helps to prevent polysubstitution during electrophilic aromatic substitution reactions like halogenation. libretexts.orgresearchgate.net
The resulting N-(3-bromo-2-fluoro-4-methylphenyl)acetamide can undergo further reactions, and the amino group can be regenerated by hydrolysis with aqueous acid or base. google.com Alkylation of the amine is also possible but can be harder to control, often leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.
Table 3: Acylation of 3-Bromo-2-fluoro-4-methylaniline
| Reactant | Reagent | Product |
| 3-Bromo-2-fluoro-4-methylaniline | Acetic Anhydride ((CH₃CO)₂O) | N-(3-bromo-2-fluoro-4-methylphenyl)acetamide |
Primary aromatic amines like 3-bromo-2-fluoro-4-methylaniline readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nanobioletters.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. nanobioletters.com
These reactions are typically catalyzed by an acid and are often reversible. The resulting Schiff bases contain a C=N double bond (azomethine group) and are important intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry. nanobioletters.comscispace.com For example, reacting 3-bromo-2-fluoro-4-methylaniline with benzaldehyde (B42025) would yield N-(3-bromo-2-fluoro-4-methylphenyl)-1-phenylmethanimine.
Table 4: General Formation of a Schiff Base
| Reactant 1 | Reactant 2 (Example) | Product (Example) |
| 3-Bromo-2-fluoro-4-methylaniline | Benzaldehyde | N-(3-bromo-2-fluoro-4-methylphenyl)-1-phenylmethanimine |
Diazotization Reactions and Derivative Formation
Reactions at the Aromatic Bromine Atom
The bromine atom in this compound serves as a versatile handle for introducing molecular complexity. Its reactivity is prominently featured in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a mild and efficient pathway to functionalize the C-Br bond. The electron-donating nature of the amino group and the methyl group, combined with the electron-withdrawing effects of the fluorine and bromine atoms, influences the reactivity of the aryl halide in these transformations.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. libretexts.org This reaction typically involves the palladium-catalyzed reaction of an organoboron reagent with an organohalide. libretexts.orgnih.gov For substrates like 3-bromo-2-fluoro-4-methylaniline, the C-Br bond is the reactive site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. mdpi.com
While specific studies on this compound are not available in the reviewed literature, research on similar unprotected ortho-bromoanilines demonstrates that these couplings are feasible, providing good to excellent yields with a variety of boronic esters. nih.gov The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343)/Water | 90 °C | Moderate to Good |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 100 °C | Good to Excellent |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 80 °C | Good |
Note: This table represents typical conditions for similar compounds, as specific data for this compound was not found.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a pivotal method for constructing carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction has broad applications in the synthesis of pharmaceuticals and materials. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.org
The reaction's success with substrates like this compound would depend on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. rsc.orgchemspider.com Various generations of catalysts have been developed to improve the scope and efficiency of this transformation, accommodating a wide range of amines and aryl halides. wikipedia.org
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It is a highly effective method for synthesizing substituted alkynes and conjugated enynes. researchgate.net
For this compound, the bromine atom would be the site of coupling. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The choice of palladium source, ligand, copper salt, and amine base is critical for achieving high yields. researchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Table 2: General Parameters for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N / Diethylamine | DMF or THF | Room Temp to 100 °C |
| PdCl₂(PPh₃)₂ | CuI | K₂CO₃ / Cs₂CO₃ | Acetonitrile (B52724) | 80 °C |
| Pd(OAc)₂ / PPh₃ | CuI | n-Butylamine | Toluene | 65 °C |
Note: This table represents typical conditions, as specific data for this compound was not found.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.orgharvard.edu
In the case of 3-bromo-2-fluoro-4-methylaniline, the amino group (or a protected form like an amide or carbamate) can act as a DMG. wikipedia.orgorganic-chemistry.org Metalation would be expected to occur ortho to the directing group. Given the substitution pattern, the potential sites for metalation relative to the amino group are the C2 and C6 positions. The fluorine at C2 would likely direct metalation to the C6 position. The resulting organometallic species could then react with an electrophile, introducing a new substituent onto the aromatic ring.
Reactivity of the Aromatic Fluorine Atom
The aromatic fluorine atom in this compound is generally less reactive towards palladium-catalyzed cross-coupling reactions compared to the bromine atom. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, especially if the ring is activated by electron-withdrawing groups or under specific reaction conditions. The presence of the bromo and amino groups, along with the methyl substituent, will modulate the electronic properties of the ring and influence the susceptibility of the fluorine atom to nucleophilic attack. Specific studies detailing the displacement of the fluorine atom in this particular molecule were not identified in the surveyed literature.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. libretexts.org
In the case of 3-bromo-2-fluoro-4-methylaniline, the presence of two halogen atoms, fluorine and bromine, offers potential sites for nucleophilic attack. The viability and rate of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group stabilize the negatively charged intermediate, thereby facilitating the reaction. libretexts.org Conversely, electron-donating groups destabilize this intermediate and hinder the reaction.
The substituents on the 3-bromo-2-fluoro-4-methylaniline ring have competing effects. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which generally deactivates the ring towards nucleophilic substitution. However, the fluorine and bromine atoms are electron-withdrawing through induction, which activates the ring for this type of reaction. The fluorine atom, being highly electronegative, exerts a strong inductive effect, making the carbon to which it is attached (C2) electrophilic and susceptible to nucleophilic attack. youtube.com
The rate-determining step in most SNAr reactions is the initial attack by the nucleophile to form the carbanion intermediate. libretexts.org The high electronegativity of fluorine makes the carbon it is attached to more electron-deficient, thus accelerating this initial attack. Consequently, in many polyhalogenated aromatic systems, fluorine is a better leaving group than bromine or chlorine, a trend opposite to that observed in aliphatic SN2 reactions. youtube.com
| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |
| -NH₂ | C1 | Strong Electron-Donating (Resonance) | Deactivating |
| -F | C2 | Strong Electron-Withdrawing (Induction) | Activating |
| -Br | C3 | Electron-Withdrawing (Induction) | Activating |
| -CH₃ | C4 | Weak Electron-Donating (Hyperconjugation) | Deactivating |
Specific Reactivity in Polyhalogenated Systems
In polyhalogenated aromatic compounds like 3-bromo-2-fluoro-4-methylaniline, the question of regioselectivity in SNAr reactions becomes crucial. The nucleophile can potentially replace either the fluorine at the C2 position or the bromine at the C3 position.
As a general principle in SNAr reactions, fluoride (B91410) is often the most readily displaced halogen. youtube.com This is because the bond-breaking step is not rate-determining; rather, the initial nucleophilic attack is the slow step. The strong electron-withdrawing inductive effect of fluorine makes the carbon atom it is bonded to highly electrophilic, favoring the formation of the Meisenheimer complex. youtube.com
Electrophilic Aromatic Substitution on the Substituted Aniline Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. lumenlearning.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. libretexts.org Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position.
The directing effects of the substituents on the 3-bromo-2-fluoro-4-methylaniline ring are summarized below:
Amino (-NH₂) group: As a powerful activating group, it strongly directs incoming electrophiles to its ortho and para positions. The para position is occupied by the methyl group, and one ortho position is occupied by the fluoro group, leaving the C6 position as a potential site.
Methyl (-CH₃) group: This is a weakly activating group that directs to its ortho and para positions. The para position is occupied by the amino group, and one ortho position is occupied by the bromo group, leaving the C5 position as a target.
When multiple substituents are present, the most powerful activating group generally controls the position of substitution. In this molecule, the amino group is the strongest activator. However, its ortho position at C6 is sterically hindered by the adjacent bromo group at C3 and the fluoro group at C2. The other potential sites are C5 and C6. The combined directing effects of the methyl group (to C5) and the fluoro group (to C5) strongly favor electrophilic attack at the C5 position. Therefore, reactions such as nitration, sulfonation, or further halogenation would be expected to occur predominantly at the C5 position. masterorganicchemistry.com
| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Target Position(s) |
| -NH₂ | C1 | Strongly Activating | Ortho, Para | C6 (Para is blocked) |
| -F | C2 | Weakly Deactivating | Ortho, Para | C5 (Ortho/Para are blocked) |
| -Br | C3 | Weakly Deactivating | Ortho, Para | C6 (Ortho/Para are blocked) |
| -CH₃ | C4 | Weakly Activating | Ortho, Para | C5 (Para is blocked) |
| Consensus | C5 |
Application of 3 Bromo 2 Fluoro 4 Methylaniline Hydrochloride As a Synthetic Synthon
A Gateway to Complex Heterocyclic Systems
The presence of amino, bromo, and fluoro groups on the aniline (B41778) ring of 3-bromo-2-fluoro-4-methylaniline (B12329254) hydrochloride makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The amino group can participate in cyclization reactions, while the bromo and fluoro substituents can be utilized in cross-coupling reactions or act as directing groups.
Synthesis of Pyridine (B92270) Derivatives
| General Reaction Type | Potential Role of 3-Bromo-2-fluoro-4-methylaniline | Key Features |
| Hantzsch Pyridine Synthesis | As the nitrogen source | Condensation with a β-dicarbonyl compound and an aldehyde. |
| Guareschi-Thorpe Condensation | As the amine component | Reaction with a cyanoacetamide and a 1,3-dicarbonyl compound. |
| Chichibabin Pyridine Synthesis | As a potential precursor to the amine component | Condensation of aldehydes or ketones with ammonia (B1221849) or amines. |
This table presents potential synthetic routes for pyridine derivatives where a substituted aniline like 3-bromo-2-fluoro-4-methylaniline hydrochloride could theoretically be employed, based on general principles of organic synthesis.
Formation of Pyrimidine (B1678525) and Quinoline (B57606) Scaffolds
The synthesis of pyrimidine and quinoline scaffolds often involves the use of aniline derivatives. Pyrimidine synthesis can be achieved through the reaction of an amine-containing compound with 1,3-dicarbonyl compounds or their equivalents. The amino group of this compound can act as the nitrogen source in the formation of the pyrimidine ring. nih.gov The bromo and fluoro substituents would then be present on the resulting phenyl-substituted pyrimidine, available for further functionalization.
Quinoline synthesis, on the other hand, has several classic methods that utilize anilines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov In these reactions, the aniline is condensed with α,β-unsaturated carbonyl compounds, glycerol, or α-methylene ketones to form the quinoline core. The electronic nature and steric hindrance of the bromo and fluoro groups in this compound would be expected to influence the course and outcome of these cyclization reactions. nih.gov
Building Block for Fused Ring Systems
The strategic placement of reactive groups in this compound makes it an attractive starting material for the synthesis of fused heterocyclic systems. The amino group can be used to construct an initial heterocyclic ring, and the bromo group can then be utilized in an intramolecular cyclization reaction, such as a Heck or Suzuki coupling, to form a second fused ring. This approach allows for the rapid assembly of complex polycyclic structures.
A Key Intermediate in Medicinal Chemistry
The structural motifs present in this compound are frequently found in pharmacologically active molecules. The fluorinated and brominated aniline core can serve as a crucial intermediate in the synthesis of drugs targeting a range of biological pathways.
Precursor for Targeted Kinase Inhibitor Development
Kinase inhibitors are a major class of targeted cancer therapeutics, and many of them feature a substituted aniline scaffold. acs.orgnih.gov The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The bromo and fluoro substituents on this compound can be used to modulate the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. nih.gov For instance, the bromine atom can be replaced via palladium-catalyzed cross-coupling reactions to introduce a variety of substituents that can interact with specific pockets of the kinase active site.
| Kinase Target Family | Relevance of Substituted Anilines | Potential Application of 3-Bromo-2-fluoro-4-methylaniline |
| Tyrosine Kinases (e.g., EGFR, VEGFR) | Many inhibitors are based on anilinoquinazoline (B1252766) and anilinopyrimidine cores. nih.gov | As a building block for the aniline portion of the inhibitor. |
| Serine/Threonine Kinases (e.g., Aurora, Polo-like) | Pyrimidine-based inhibitors are common. nih.gov | As a precursor to substituted phenyl-aminopyrimidines. |
This table illustrates the potential of this compound as a precursor in the development of kinase inhibitors, based on the prevalence of substituted aniline motifs in known inhibitors.
Building Block for Receptor Agonists and Antagonists
Substituted anilines are also integral components of molecules designed to interact with various cell surface and intracellular receptors. The specific substitution pattern of this compound can be tailored to achieve desired interactions with the target receptor. The bromo group, for example, can be a site for introducing larger substituents that may enhance binding affinity or modulate the pharmacological activity from an agonist to an antagonist, or vice versa. While direct examples involving this specific hydrochloride salt are not prevalent, the general utility of halogenated anilines in this area is well-established.
Contribution to Lead Compound Synthesis
While specific research detailing the direct application of this compound in the synthesis of marketed drugs is limited in publicly accessible literature, the structural motifs it contains are prevalent in a significant class of therapeutic agents, particularly kinase inhibitors. Substituted anilines, especially those bearing halogens, are crucial building blocks in the development of these targeted therapies. nih.govnih.gov The unique substitution pattern of this compound offers medicinal chemists a versatile scaffold for generating novel molecular entities with potentially enhanced biological activity.
The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in constructing the complex carbon-carbon and carbon-heteroatom bonds that are characteristic of many kinase inhibitors. The fluorine and methyl groups, on the other hand, can modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to the target protein.
By analogy to structurally similar compounds, this compound is a promising starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases. For instance, anilino-pyrimidine and anilino-quinoline cores are common features of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. researchgate.net The strategic placement of substituents on the aniline ring is critical for achieving high potency and selectivity.
Table 1: Potential Synthetic Transformations of this compound in Lead Compound Synthesis
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Suzuki Coupling | Aryl or heteroaryl boronic acid, Palladium catalyst, Base | Formation of a biaryl or heteroaryl-aryl structure |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Synthesis of diarylamines or arylalkylamines |
| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, Base | Creation of an aryl-alkyne bond |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alcohol, thiol) | Replacement of the bromine or fluorine atom under specific conditions |
Application in Agrochemical and Material Science Intermediate Synthesis
The introduction of fluorine-containing building blocks is a well-established strategy in the design of modern agrochemicals, often leading to enhanced efficacy and metabolic stability. nih.govccspublishing.org.cn Halogenated anilines serve as key intermediates in the synthesis of a variety of pesticides, including herbicides, fungicides, and insecticides. echemi.com For example, the related compound 4-bromo-3-(trifluoromethyl)aniline (B1346880) is used in the synthesis of pharmaceutical and pesticide intermediates. guidechem.com
A comprehensive review of the scientific and patent literature, however, did not yield specific examples of this compound being used as an intermediate in the synthesis of commercialized agrochemicals. While its structural features suggest potential applicability in this field, documented research to support this is currently lacking. The cost associated with multi-step syntheses of complex fluorinated building blocks can sometimes be a limiting factor for their large-scale application in the agrochemical industry. nih.gov
In the realm of material science, substituted anilines are precursors to polymers, dyes, and organic electronic materials. The presence of bromine and fluorine in this compound could impart desirable properties such as flame retardancy and altered electronic characteristics to the resulting materials. For instance, trifluoromethylaniline derivatives have been investigated for their potential in non-linear optical (NLO) materials. semanticscholar.org However, similar to the field of agrochemicals, specific applications or detailed research findings on the use of this compound in material science are not prominently featured in the available literature.
Theoretical and Mechanistic Investigations of 3 Bromo 2 Fluoro 4 Methylaniline Hydrochloride and Its Transformations
Computational Chemistry Studies on Molecular Conformation and Electronic Structure
Computational chemistry provides invaluable insights into the structural and electronic properties of molecules where experimental data may be limited. For 3-bromo-2-fluoro-4-methylaniline (B12329254) hydrochloride, quantum chemical calculations can predict its stable conformation, geometric parameters, and electronic distribution, which are fundamental to understanding its reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.comresearchgate.net Geometry optimization is typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p) to determine the most stable molecular conformation. researchgate.net For substituted anilines, DFT calculations can accurately predict bond lengths, bond angles, and the degree of pyramidalization of the amino group. researchgate.net
When a substituent is introduced to an aniline (B41778) molecule, it alters the charge distribution and, consequently, the structural and vibrational characteristics. mdpi.com In the case of 3-bromo-2-fluoro-4-methylaniline, DFT would elucidate the precise C-Br, C-F, C-N, and C-C bond lengths and the angles between the substituents on the aromatic ring. The protonation of the aniline nitrogen to form the hydrochloride salt would further influence these geometric parameters, particularly around the ammonium (B1175870) group, leading to changes in bond lengths and angles compared to the free aniline base.
Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Aniline Analog Note: This data is illustrative for a related haloaniline and demonstrates typical DFT outputs. Specific values for 3-bromo-2-fluoro-4-methylaniline hydrochloride would require dedicated calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.40 Å |
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Angle | C-C-N | 120.5° |
| Bond Angle | C-C-Br | 119.8° |
| Dihedral Angle | H-N-C-C | 15.0° |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 3-bromo-2-fluoro-4-methylaniline, FMO analysis would reveal the distribution of these orbitals across the molecule. rsc.org The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, consistent with the ring's role as a nucleophile in electrophilic aromatic substitution. The LUMO would likely be distributed across the aromatic ring with significant contributions from the electronegative halogen substituents. The introduction of electron-donating or electron-withdrawing groups can tune these frontier orbital energy levels. rsc.org Computational software can visualize these orbitals and calculate their energies, providing a quantitative basis for predicting how the molecule will interact with other reagents. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aniline Analog Note: This data is representative and intended to illustrate the outputs of FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Associated with nucleophilicity and electron donation. |
| LUMO | -0.95 | Associated with electrophilicity and electron acceptance. |
| HOMO-LUMO Gap | 4.90 | Indicator of chemical reactivity and kinetic stability. |
Mechanistic Pathways of Key Reactions
The arrangement of substituents on the 3-bromo-2-fluoro-4-methylaniline ring governs the regioselectivity of its reactions. Understanding the mechanistic pathways is crucial for predicting product outcomes in synthetic applications.
The outcome of electrophilic aromatic substitution is determined by the combined electronic effects of the substituents already present on the benzene (B151609) ring. studysmarter.co.uk Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org
In 3-bromo-2-fluoro-4-methylaniline, the substituents present a complex scenario:
Amino Group (-NH2): A powerful activating group that donates electron density to the ring via a strong resonance effect (+R) and directs incoming electrophiles to the ortho and para positions. pressbooks.pub In the hydrochloride salt form (-NH3+), it becomes a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I).
Halogens (-Br, -F): These are deactivating groups because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R). pressbooks.pubmsu.edu However, the resonance effect, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edu
Methyl Group (-CH3): An activating group that donates electron density through an inductive effect and hyperconjugation, directing electrophiles to the ortho and para positions. lumenlearning.com
For electrophilic substitution on the free aniline, the powerful activating -NH2 group dominates, directing an incoming electrophile to the position para to it (C6). The positions ortho to the amine (C1 and C3) are already substituted. For the hydrochloride salt, the -NH3+ group deactivates the ring and directs meta, while the other substituents direct ortho/para to themselves. The ultimate regiochemical outcome depends on the reaction conditions and the interplay of these competing effects. nih.gov
Nucleophilic aromatic substitution is less common for such rings unless there is a strong electron-withdrawing group (like -NO2) present to stabilize the negative charge of the Meisenheimer complex intermediate.
Substituted bromoanilines are valuable substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov
Influence of Halogen and Methyl Substituents on Aromatic Reactivity
Inductive Effect: This effect is transmitted through sigma bonds and is related to electronegativity. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. msu.edu The methyl group has a weak electron-donating inductive effect (+I).
Resonance Effect: This effect involves the delocalization of pi electrons or lone pairs. The amino group has a very strong electron-donating resonance effect (+R). The halogen atoms also exhibit a +R effect due to their lone pairs, donating electron density to the ring. pressbooks.pub This donation partially counteracts their strong -I effect and is key to their ortho, para-directing nature. pressbooks.pub
Hyperconjugation: The methyl group further activates the ring by donating electron density from its C-H sigma bonds into the aromatic pi system.
In 3-bromo-2-fluoro-4-methylaniline, the activating effects of the amino and methyl groups compete with the deactivating inductive effects of the halogens. The powerful +R effect of the amino group is the dominant factor, making the ring significantly more reactive than benzene towards electrophilic substitution (when not protonated). However, its reactivity is tempered by the presence of two deactivating halogens. The relative positions of these groups are also critical in determining which positions on the ring are most electron-rich and therefore most susceptible to electrophilic attack.
Inductive and Resonance Effects
The electronic character of the benzene ring in this compound is modulated by the interplay of inductive and resonance effects of its substituents: the bromo, fluoro, methyl, and anilinium groups.
Methyl Group: The methyl group at position 4 is an electron-donating group. It contributes electron density to the ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation. adichemistry.comthestudentroom.co.uk The +I effect arises from the lower electronegativity of the sp³-hybridized carbon of the methyl group compared to the sp²-hybridized carbon of the benzene ring. thestudentroom.co.uk Hyperconjugation, also known as "no-bond resonance," involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi system of the ring. adichemistry.comquora.com This effect also increases the electron density, particularly at the ortho and para positions relative to the methyl group. adichemistry.com
Anilinium Group (-NH₃⁺): In the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH₃⁺). This transformation has a profound impact on its electronic properties. The lone pair of electrons on the nitrogen atom, which in the free aniline is responsible for a strong electron-donating resonance effect (+R), is no longer available for delocalization as it is engaged in bonding with a proton. pearson.comchemistrysteps.com Consequently, the anilinium group becomes a powerful electron-withdrawing group, primarily through a strong -I effect due to the positive charge on the nitrogen atom. pearson.com This deactivates the entire ring towards electrophilic substitution and directs incoming electrophiles to the meta position. pearson.comchemistrysteps.comshaalaa.com
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| -Br | 3 | -I (Withdrawing) | +R (Donating) | Deactivating, o,p-directing (in neutral aniline) |
| -F | 2 | -I (Strongly Withdrawing) | +R (Donating) | Deactivating, o,p-directing (in neutral aniline) |
| -CH₃ | 4 | +I (Donating) | Hyperconjugation (Donating) | Activating, o,p-directing |
| -NH₃⁺ | 1 | -I (Strongly Withdrawing) | None | Strongly Deactivating, m-directing |
Steric Hindrance Considerations
Steric hindrance plays a critical role in the reactivity and transformations of this compound. The presence of substituents at positions 2 and 3, flanking the anilinium group, creates significant steric crowding around this functional group.
This is an example of the ortho effect, where substituents adjacent to a reaction center can influence its reactivity through steric and electronic interactions that are not solely predicted by their inductive and resonance effects. wikipedia.orgstackexchange.com In the case of substituted anilines, ortho substituents can sterically hinder the approach of reagents to the amino group. quora.comdoubtnut.com
Upon protonation, the hybridization of the nitrogen atom changes from sp² in aniline to sp³ in the anilinium ion, resulting in a non-planar geometry. wikipedia.orgstackexchange.com This change in geometry can lead to increased steric clashes between the hydrogens of the -NH₃⁺ group and the adjacent fluorine and bromine atoms. This steric strain can influence the stability of the protonated form and, consequently, the basicity of the parent aniline. wikipedia.orgstackexchange.com Generally, ortho-substituted anilines are weaker bases than their corresponding meta and para isomers due to this steric inhibition of protonation and solvation of the resulting cation. wikipedia.orgdoubtnut.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient methods for synthesizing complex molecules is a cornerstone of modern chemistry. For 3-bromo-2-fluoro-4-methylaniline (B12329254) hydrochloride, future research could prioritize the development of green and sustainable synthetic pathways, moving beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste.
Key areas for exploration include:
Catalytic C-H Activation: Direct, late-stage functionalization of a simpler aniline (B41778) precursor through C-H activation would represent a highly atom-economical approach. Research could focus on developing selective catalysts for the ortho-fluorination and meta-bromination of 4-methylaniline derivatives.
Biocatalytic Methods: The use of enzymes, such as halogenases and nitrilases, offers a green alternative for the synthesis of halogenated anilines. Future studies could investigate the potential of engineered enzymes to selectively install the bromo and fluoro groups on the aniline scaffold. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the preparation of anilines. tandfonline.com Applying this technology to the synthesis of 3-bromo-2-fluoro-4-methylaniline hydrochloride could lead to more efficient and scalable processes.
A comparative table of potential synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Traditional Synthesis | Established methodologies | Optimization of reaction conditions, reduction of waste streams |
| Catalytic C-H Activation | High atom economy, reduced number of steps | Catalyst design and discovery, regioselectivity control |
| Biocatalysis | Mild reaction conditions, high selectivity, sustainability | Enzyme engineering, substrate scope expansion |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of microwave parameters, scalability |
Exploration of Unconventional Reactivity Patterns
The unique electronic properties conferred by the combination of a bromine atom, a fluorine atom, and a methyl group on the aniline ring suggest that this compound may exhibit novel reactivity. Future research should aim to uncover and harness these unconventional reactivity patterns.
Potential areas of investigation include:
Orthogonal Functionalization: The differential reactivity of the C-Br and C-F bonds could be exploited for selective, stepwise functionalization. Research could explore palladium-catalyzed cross-coupling reactions at the bromine position, followed by nucleophilic aromatic substitution at the fluorine position, or vice versa.
Aryne Chemistry: The generation of aryne intermediates from polyhalogenated aromatic compounds is a powerful tool for the synthesis of complex molecules. miami.edu Investigations into the selective generation of an aryne from this compound could open up new avenues for derivatization.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful synthetic strategy. Exploring the photoredox-catalyzed reactions of this compound could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.
Advanced Applications in Complex Molecule Synthesis
The structural motifs present in this compound make it an attractive building block for the synthesis of more complex and potentially bioactive molecules. Aryl amines are prominent in agrochemicals and pharmaceuticals. researchgate.net
Future research could focus on utilizing this compound as a key intermediate in the synthesis of:
Pharmaceuticals: The aniline scaffold is a common feature in many drug molecules. The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates with unique pharmacological profiles.
Agrochemicals: Halogenated anilines are important components of many herbicides and fungicides. This compound could serve as a starting material for the development of new agrochemicals with improved efficacy and environmental profiles.
Organic Materials: Substituted anilines are precursors to conducting polymers and other organic electronic materials. scilit.com The incorporation of this compound into polymeric structures could lead to materials with novel optical and electronic properties.
Synergistic Approaches with Flow Chemistry and Automation
The integration of continuous flow chemistry and automated synthesis platforms can significantly accelerate the discovery and optimization of new chemical reactions and processes. nih.govacs.org Future research on this compound would benefit greatly from the adoption of these technologies.
Key opportunities include:
Rapid Reaction Optimization: Automated flow reactors can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions for the synthesis and derivatization of the target molecule. nih.gov
On-Demand Synthesis: Continuous flow processes can enable the on-demand synthesis of this compound and its derivatives, avoiding the need to store potentially hazardous or unstable intermediates. acs.org
Integrated Synthesis and Purification: Flow chemistry systems can be coupled with in-line purification and analysis techniques to create fully automated platforms for the synthesis, purification, and characterization of novel compounds. nih.gov
In Silico Design and Prediction of Novel Derivatives and Their Synthetic Routes
Computational chemistry and machine learning are increasingly powerful tools for the design of new molecules and the prediction of their properties and synthetic accessibility. researchgate.net Applying these in silico methods to this compound could guide and accelerate future experimental work. stmjournals.comnih.govnih.gov
Future research directions in this area include:
Virtual Library Design: Computational methods can be used to generate large virtual libraries of derivatives of this compound and predict their physicochemical and biological properties. This can help to prioritize the synthesis of the most promising candidates.
Retrosynthetic Analysis: Artificial intelligence-powered retrosynthesis tools can be used to identify potential synthetic routes to novel derivatives, including those that may not be obvious from traditional chemical intuition.
Reaction Prediction: Machine learning models can be trained to predict the outcomes of chemical reactions, which can be used to guide the selection of reaction conditions and to identify potential side reactions.
The table below outlines the potential impact of these synergistic and in silico approaches:
| Approach | Potential Impact | Research Focus |
| Flow Chemistry & Automation | Accelerated optimization, enhanced safety, on-demand synthesis | Development of continuous flow processes, integration with in-line analysis |
| In Silico Design & Prediction | Prioritization of synthetic targets, discovery of novel synthetic routes | Virtual screening, retrosynthetic analysis, reaction outcome prediction |
Q & A
How can I optimize the synthesis of 3-bromo-2-fluoro-4-methylaniline hydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For halogenated aniline derivatives, nitration/halogenation sequences are common. Based on analogous compounds (e.g., 3-chloro-4-methoxyaniline hydrochloride), use oxalyl chloride or thionyl chloride for acid activation, and monitor reaction progress via TLC or HPLC . Adjust stoichiometry (e.g., 1.1 equiv. chlorinating agent) and temperature (e.g., 72°C for hydrolysis) to minimize byproducts. Post-synthesis, purify via recrystallization in ethyl acetate/petroleum ether mixtures to isolate the hydrochloride salt .
What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Combine multiple techniques:
- NMR (¹H/¹³C/¹⁹F): Assign peaks using DEPT and HSQC to resolve overlapping signals from bromine/fluorine substituents.
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F) for validation .
- Elemental Analysis: Verify Cl⁻ content (hydrochloride salt) via combustion analysis .
- XRD: Resolve crystallographic ambiguities if solubility permits .
How does the steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?
Advanced Answer:
Bromine acts as a directing group in Suzuki-Miyaura couplings, while fluorine’s electronegativity alters electron density. For example, in 4-bromo-2-fluorobenzylamine derivatives, fluorine ortho to bromine reduces reactivity due to steric hindrance and electron withdrawal. Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for efficient coupling. Monitor regioselectivity via GC-MS to detect undesired homocoupling byproducts .
How can I resolve contradictions in reported melting points for this compound?
Advanced Answer:
Discrepancies may arise from impurities or polymorphic forms. For example, 4-bromo-2-fluorobenzylamine hydrochloride has a reported mp of 249–254°C , but deviations occur due to hygroscopicity. Dry samples under vacuum (0.1 mmHg, 24 h) and use differential scanning calorimetry (DSC) at 5°C/min for accurate measurement. Compare with literature using identical drying protocols .
What are the stability considerations for long-term storage of this compound?
Methodological Answer:
Hydrochloride salts are hygroscopic. Store at -20°C in amber vials under argon. For analogs like 3-fluoro deschloroketamine hydrochloride, stability ≥5 years is achievable with desiccant (e.g., silica gel) and moisture-proof packaging . Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways (e.g., hydrolysis of the amine group) .
How can computational modeling predict the bioavailability of derivatives of this compound?
Advanced Answer:
Use DFT calculations (B3LYP/6-311+G*) to estimate ClogP and pKa. For fluorinated analogs, fluorine’s electronegativity reduces basicity (pKa ~3.5–4.5), impacting solubility. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. Validate predictions with in vitro Caco-2 assays .
What strategies mitigate toxicity risks during in vitro studies with this compound?
Methodological Answer:
- Cell Viability Assays: Use MTT/WST-1 assays at concentrations ≤10 µM.
- Metabolic Stability: Pre-incubate with liver microsomes (human/rat) to identify reactive metabolites.
- Protective Gear: Follow protocols for hydrochloride salts: gloves, fume hood, and HEPA filters .
How can I validate the purity of commercial batches for research use?
Methodological Answer:
- HPLC-PDA: Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% TFA) with UV detection at 254 nm.
- ICP-MS: Quantify heavy metals (e.g., Pd residues from synthesis) to <10 ppm .
- NMR Purity: Integrate impurity peaks relative to the main product .
What synthetic routes enable selective functionalization of the methyl group?
Advanced Answer:
The methyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (0°C, 2 h) or enzymatically via P450 BM3 mutants. For bromine retention, protect the amine with Boc before oxidation . Confirm selectivity via ¹H NMR (disappearance of CH₃ at δ 2.3 ppm) .
How do solvent systems influence crystallization of this hydrochloride salt?
Methodological Answer:
Screen solvents using the “4-solvent rule”: polar (H₂O), semi-polar (EtOH), nonpolar (hexane), and chlorinated (DCM). For 4-bromo-3-methylaniline analogs, ethyl acetate/petroleum ether (1:2) yields needle-like crystals. Optimize cooling rates (0.5°C/min) to enhance crystal quality for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
